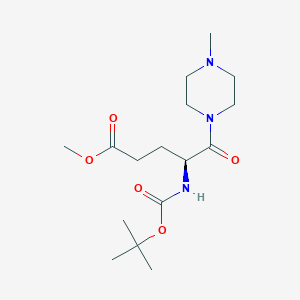
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is a synthetic organic compound that is often used in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl-protected amino group, a piperazine ring, and a methyl ester group. This compound is commonly employed as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Piperazine Ring: The protected amino acid is then reacted with 4-methylpiperazine under appropriate conditions to form the piperazine ring.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or neutral conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino compound.
Substitution: Results in various substituted piperazine derivatives.
Scientific Research Applications
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the production of bioactive molecules and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or an intermediate that is further modified to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Lacks the piperazine ring, making it less versatile in medicinal chemistry applications.
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-chloropiperazin-1-yl)-5-oxopentanoate: Contains a chlorine atom on the piperazine ring, which can alter its reactivity and biological activity.
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-ethylpiperazin-1-yl)-5-oxopentanoate: Has an ethyl group instead of a methyl group on the piperazine ring, affecting its steric properties.
Uniqueness
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is unique due to the presence of the tert-butoxycarbonyl-protected amino group and the 4-methylpiperazine ring. These features provide it with specific reactivity and biological activity that are advantageous in the synthesis of pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C16H29N3O5 |
|---|---|
Molecular Weight |
343.42 g/mol |
IUPAC Name |
methyl (4S)-5-(4-methylpiperazin-1-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(22)17-12(6-7-13(20)23-5)14(21)19-10-8-18(4)9-11-19/h12H,6-11H2,1-5H3,(H,17,22)/t12-/m0/s1 |
InChI Key |
XLBKTIIGTMUPAP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N1CCN(CC1)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















